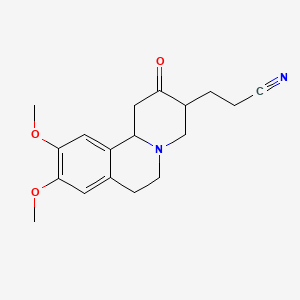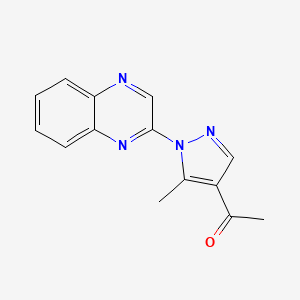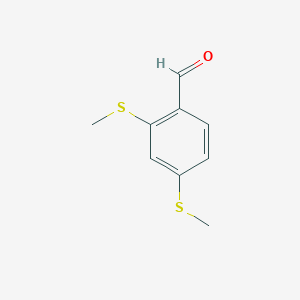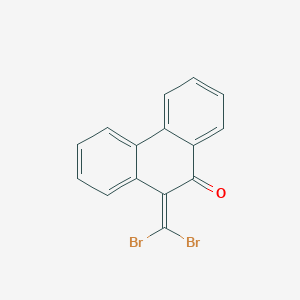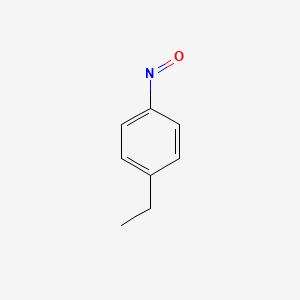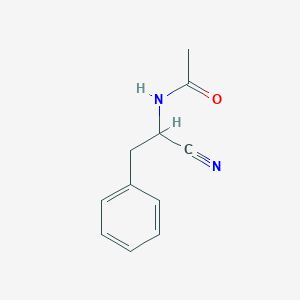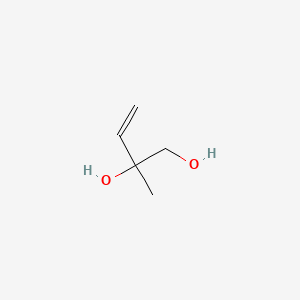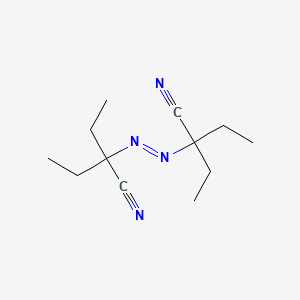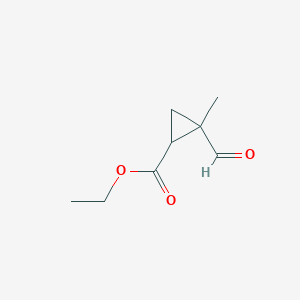
Vanadium--zirconium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadium–zirconium (2/1) is a binary intermetallic compound composed of vanadium and zirconium in a 2:1 atomic ratio. This compound is of significant interest due to its unique properties, which include high thermal stability, excellent corrosion resistance, and notable catalytic activity. These characteristics make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of vanadium–zirconium (2/1) typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental vanadium and zirconium powders. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to temperatures ranging from 1200°C to 1500°C to facilitate the formation of the intermetallic compound.
Industrial Production Methods: In industrial settings, the production of vanadium–zirconium (2/1) can be achieved through methods such as arc melting or induction melting. These techniques involve melting the elemental powders in a controlled environment to ensure uniform mixing and alloy formation. The resulting ingots are then subjected to further processing, such as annealing, to enhance their structural properties.
化学反応の分析
Types of Reactions: Vanadium–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When exposed to oxygen at elevated temperatures, vanadium–zirconium (2/1) forms a protective oxide layer, primarily composed of vanadium oxide and zirconium oxide. This layer enhances the compound’s corrosion resistance.
Reduction: Reduction reactions involving vanadium–zirconium (2/1) typically occur in the presence of reducing agents such as hydrogen or carbon monoxide. These reactions can lead to the formation of lower oxidation state compounds, which may have different catalytic properties.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. For example, substituting vanadium with another transition metal can alter the compound’s catalytic activity and stability.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures (above 500°C).
Reduction: Hydrogen or carbon monoxide at temperatures ranging from 300°C to 700°C.
Substitution: Transition metal salts or organometallic compounds under controlled conditions.
Major Products Formed:
Oxidation: Vanadium oxide and zirconium oxide.
Reduction: Lower oxidation state vanadium and zirconium compounds.
Substitution: Modified intermetallic compounds with altered properties.
科学的研究の応用
Vanadium–zirconium (2/1) has a wide range of applications in scientific research:
Chemistry:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation processes. Its high thermal stability and resistance to poisoning make it an excellent choice for catalytic applications.
Biology:
Biomaterials: Due to its biocompatibility and corrosion resistance, vanadium–zirconium (2/1) is explored for use in biomedical implants and prosthetics.
Medicine:
Drug Delivery: The compound’s unique properties are being investigated for potential use in drug delivery systems, where it can provide controlled release of therapeutic agents.
Industry:
Aerospace: The high strength-to-weight ratio and thermal stability of vanadium–zirconium (2/1) make it suitable for aerospace applications, including components for jet engines and spacecraft.
Energy Storage: The compound is studied for use in energy storage systems, such as batteries and supercapacitors, due to its excellent electrochemical properties.
作用機序
The mechanism by which vanadium–zirconium (2/1) exerts its effects is primarily related to its electronic structure and surface properties. The compound’s catalytic activity is attributed to the presence of active sites on its surface, which facilitate the adsorption and activation of reactant molecules. The interaction between vanadium and zirconium atoms creates a unique electronic environment that enhances the compound’s ability to participate in redox reactions.
Molecular Targets and Pathways:
Catalytic Sites: The active sites on the surface of vanadium–zirconium (2/1) are responsible for its catalytic activity. These sites can adsorb reactant molecules and facilitate their transformation into products.
Redox Pathways: The compound’s ability to undergo redox reactions is crucial for its catalytic function. The presence of vanadium allows for multiple oxidation states, enabling the compound to participate in various redox processes.
類似化合物との比較
Vanadium–titanium: This compound also exhibits high thermal stability and catalytic activity. vanadium–zirconium (2/1) has better corrosion resistance and biocompatibility.
Vanadium–niobium: Known for its superconducting properties, vanadium–niobium is used in applications requiring high electrical conductivity. In contrast, vanadium–zirconium (2/1) is more suitable for catalytic and structural applications.
Uniqueness: Vanadium–zirconium (2/1) stands out due to its combination of high thermal stability, excellent corrosion resistance, and versatile catalytic activity. These properties make it a valuable material for a wide range of applications, from industrial catalysis to biomedical implants.
特性
CAS番号 |
12067-91-3 |
|---|---|
分子式 |
V2Zr |
分子量 |
193.11 g/mol |
IUPAC名 |
vanadium;zirconium |
InChI |
InChI=1S/2V.Zr |
InChIキー |
PSUYMGPLEJLSPA-UHFFFAOYSA-N |
正規SMILES |
[V].[V].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


